N-(2-methylbutan-2-yl)-2-(4-nitrophenyl)acetamide
Overview
Description
N-(2-methylbutan-2-yl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group attached to an acetamide moiety, with a 1,1-dimethylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitrobenzoyl chloride with 1,1-dimethylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired acetamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbutan-2-yl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 4-aminophenylacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 1,1-dimethylpropylamine.
Scientific Research Applications
N-(2-methylbutan-2-yl)-2-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylbutan-2-yl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the acetamide moiety can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dimethylpropyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(1,1-dimethylpropyl)-2-(4-chlorophenyl)acetamide: Contains a chloro group instead of a nitro group.
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide: Features a methyl group in place of the nitro group.
Uniqueness
N-(2-methylbutan-2-yl)-2-(4-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylbutan-2-yl)-2-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-13(2,3)14-12(16)9-10-5-7-11(8-6-10)15(17)18/h5-8H,4,9H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRXJJXVTMDDOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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